molecular formula C21H31N3O3 B5671830 1-(cyclobutylcarbonyl)-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1,4-diazepane

1-(cyclobutylcarbonyl)-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1,4-diazepane

Cat. No. B5671830
M. Wt: 373.5 g/mol
InChI Key: VTJRLGFBKPLZAL-UHFFFAOYSA-N
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Description

The chemical "1-(cyclobutylcarbonyl)-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1,4-diazepane" belongs to a class of compounds known as 1,4-diazepane derivatives. These compounds have been the subject of extensive study due to their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives can be achieved through various methods, including multicomponent reactions and cyclization strategies. For instance, a user-friendly, stereoselective one-pot synthesis method has been developed using 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, providing an efficient way to access these compounds (Sotoca et al., 2009). Additionally, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution has been utilized for the convergent synthesis of diazepane systems (Banfi et al., 2007).

properties

IUPAC Name

cyclobutyl-[4-[1-(furan-2-ylmethyl)piperidine-4-carbonyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-20(17-4-1-5-17)23-9-3-10-24(14-13-23)21(26)18-7-11-22(12-8-18)16-19-6-2-15-27-19/h2,6,15,17-18H,1,3-5,7-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJRLGFBKPLZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCN(CC2)C(=O)C3CCN(CC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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